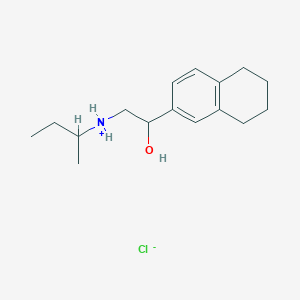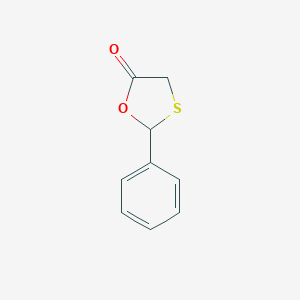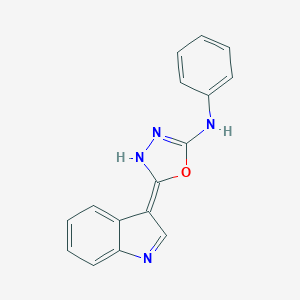
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a derivative of pyran and has been synthesized using various methods.
Applications De Recherche Scientifique
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been studied for its potential applications in the field of medicine. It has been reported to have antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antifungal and antibacterial activities. In addition, this compound has been studied for its potential use as a neuroprotective agent and for the treatment of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile is not fully understood. However, it has been suggested that this compound exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been reported to inhibit the activity of certain enzymes, such as topoisomerase II and protein kinase C.
Biochemical and Physiological Effects
Studies have shown that 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile can affect various biochemical and physiological processes in cells. For example, it has been reported to increase the levels of reactive oxygen species (ROS) and decrease the levels of glutathione, which can lead to oxidative stress and cell death. It has also been shown to inhibit the expression of certain genes involved in cell cycle regulation and DNA repair.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile in lab experiments is its potential as a therapeutic agent for various diseases. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. In addition, this compound may have toxicity concerns, which need to be addressed in future studies.
Orientations Futures
There are several future directions for research on 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential as a neuroprotective agent and for the treatment of Alzheimer's disease. Additionally, more studies are needed to evaluate its toxicity and pharmacokinetics in vivo. Finally, the development of new synthetic methods for this compound may lead to the discovery of more potent analogs with improved therapeutic properties.
Méthodes De Synthèse
The synthesis of 2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile has been reported in the literature using different methods. One of the methods involves the reaction of 4-piperidone hydrochloride with 1,3-benzodioxole-5-carbaldehyde in the presence of potassium carbonate and acetonitrile, followed by the addition of 2-cyanoacetamide and ammonium acetate. The reaction mixture is then refluxed for several hours, and the product is obtained after purification using column chromatography.
Propriétés
Nom du produit |
2-Oxo-4-piperidino-6-(1,3-benzodioxole-5-yl)-2H-pyran-3-carbonitrile |
|---|---|
Formule moléculaire |
C18H16N2O4 |
Poids moléculaire |
324.3 g/mol |
Nom IUPAC |
6-(1,3-benzodioxol-5-yl)-2-oxo-4-piperidin-1-ylpyran-3-carbonitrile |
InChI |
InChI=1S/C18H16N2O4/c19-10-13-14(20-6-2-1-3-7-20)9-16(24-18(13)21)12-4-5-15-17(8-12)23-11-22-15/h4-5,8-9H,1-3,6-7,11H2 |
Clé InChI |
QXQSEIVTDHNJMC-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N |
SMILES canonique |
C1CCN(CC1)C2=C(C(=O)OC(=C2)C3=CC4=C(C=C3)OCO4)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-7-methylpyrido[1,2-a]pyrimidin-2-one](/img/structure/B224200.png)
![4H-Benzo[f]naphtho[2,1-c]chromen-4-one](/img/structure/B224213.png)





![2-oxo-6-(3-pyridinyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-2H-pyran-3-carbonitrile](/img/structure/B224274.png)




![4-butoxy-N-[1-(hydroxymethyl)propyl]benzenesulfonamide](/img/structure/B224341.png)